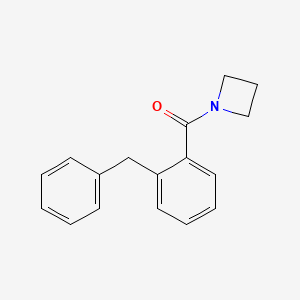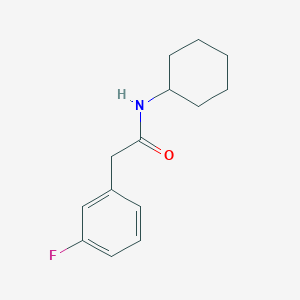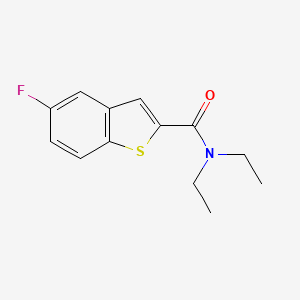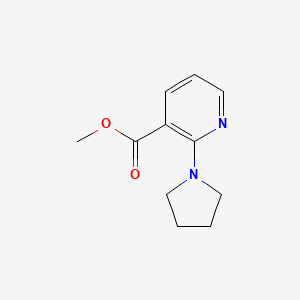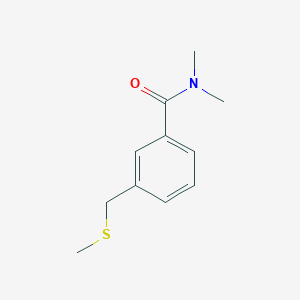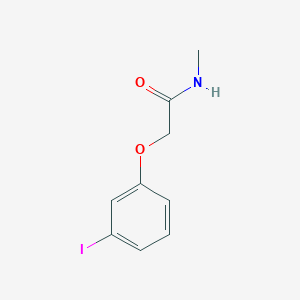
2-(3-iodophenoxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-iodophenoxy)-N-methylacetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the Rho GTPase family member, Rac1, which is involved in various cellular processes, including cell migration, adhesion, and proliferation.
作用机制
The mechanism of action of 2-(3-iodophenoxy)-N-methylacetamide involves the inhibition of Rac1, a small GTPase that regulates various cellular processes, including actin cytoskeleton organization, cell migration, and proliferation. 2-(3-iodophenoxy)-N-methylacetamide binds to the switch II region of Rac1, which prevents the exchange of GDP for GTP, thereby inhibiting the activation of Rac1. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-iodophenoxy)-N-methylacetamide have been extensively studied. 2-(3-iodophenoxy)-N-methylacetamide has been shown to inhibit the migration and invasion of cancer cells by reducing the formation of lamellipodia and filopodia, which are involved in cell motility. 2-(3-iodophenoxy)-N-methylacetamide has also been shown to reduce the production of reactive oxygen species (ROS) and oxidative stress-induced cell death by activating the Nrf2/ARE pathway. In addition, 2-(3-iodophenoxy)-N-methylacetamide has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of 2-(3-iodophenoxy)-N-methylacetamide for lab experiments include its potency, specificity, and ease of use. 2-(3-iodophenoxy)-N-methylacetamide has been shown to be a potent and specific inhibitor of Rac1, which makes it an ideal tool for studying the role of Rac1 in various cellular processes. 2-(3-iodophenoxy)-N-methylacetamide is also easy to use, as it can be added directly to cell culture media or administered to animals via injection. The limitations of 2-(3-iodophenoxy)-N-methylacetamide for lab experiments include its potential toxicity and off-target effects. 2-(3-iodophenoxy)-N-methylacetamide has been shown to be toxic at high concentrations, which may limit its use in some experiments. In addition, 2-(3-iodophenoxy)-N-methylacetamide may have off-target effects on other small GTPases, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-(3-iodophenoxy)-N-methylacetamide. One potential direction is the development of more potent and specific inhibitors of Rac1. Another potential direction is the investigation of the role of Rac1 in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of more advanced animal models of Alzheimer's disease may provide a better understanding of the potential therapeutic applications of 2-(3-iodophenoxy)-N-methylacetamide in the treatment of this disease. Overall, 2-(3-iodophenoxy)-N-methylacetamide has the potential to be a valuable tool for the study of various cellular processes and the development of novel therapeutic interventions for various diseases.
合成方法
The synthesis method of 2-(3-iodophenoxy)-N-methylacetamide involves several steps, including the reaction of 3-iodophenol with methyl chloroacetate, followed by the reduction of the intermediate product with lithium aluminum hydride. The resulting compound is then reacted with N-methylamine to yield 2-(3-iodophenoxy)-N-methylacetamide. This method has been optimized to produce high yields of 2-(3-iodophenoxy)-N-methylacetamide with high purity.
科学研究应用
2-(3-iodophenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(3-iodophenoxy)-N-methylacetamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colorectal cancer cells. In inflammation, 2-(3-iodophenoxy)-N-methylacetamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders, 2-(3-iodophenoxy)-N-methylacetamide has been shown to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(3-iodophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXLEOOBJERRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-iodophenoxy)-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)
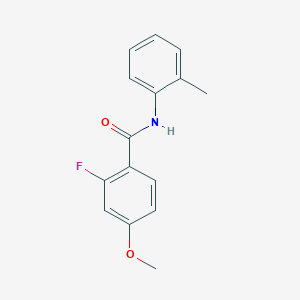
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)

![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

